Iodomethyl decanoate

Description

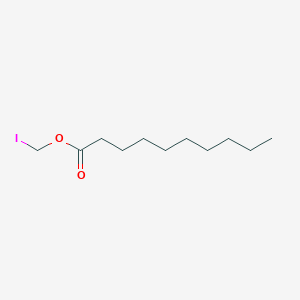

Iodomethyl decanoate (hypothetical structure: CH₂I-O-CO-(CH₂)₈CH₃) is an iodinated ester compound combining a decanoic acid backbone (10-carbon chain) with an iodine-substituted methyl ester group. Iodinated esters are typically utilized in organic synthesis as alkylating agents or intermediates in pharmaceutical and material science applications due to their reactivity and stability .

Properties

IUPAC Name |

iodomethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21IO2/c1-2-3-4-5-6-7-8-9-11(13)14-10-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSUAYMTKVMKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729133 | |

| Record name | Iodomethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63379-67-9 | |

| Record name | Iodomethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethyl decanoate can be synthesized through several methods. One common approach involves the esterification of decanoic acid with iodomethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the sustainability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: Iodomethyl decanoate undergoes various chemical reactions, including:

Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones. Common oxidizing agents include sodium periodate and manganese dioxide.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The iodine atom in the iodomethyl group can be substituted with other nucleophiles, such as thiocyanate or azide, to form new compounds.

Common Reagents and Conditions:

Oxidation: Sodium periodate, manganese dioxide, and periodic acid in the presence of vanadium pentoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thiocyanate or azide in the presence of a suitable solvent, such as acetonitrile.

Major Products Formed:

Oxidation: Aldehydes and ketones.

Reduction: Alcohols.

Substitution: Thiocyanate or azide derivatives.

Scientific Research Applications

Chemistry: Iodomethyl decanoate is used as a building block in organic synthesis. Its iodomethyl group can be functionalized to introduce various substituents, making it a versatile intermediate for the synthesis of complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions. Its iodomethyl group can be selectively modified, allowing researchers to investigate the mechanisms of enzyme activity.

Medicine: this compound has potential applications in medicinal chemistry. It can be used to synthesize bioactive compounds with therapeutic properties. For example, it can be used to prepare prodrugs that release active pharmaceutical ingredients upon metabolic activation.

Industry: In industrial research, this compound is used in the manufacturing of surfactants and lubricants. Its unique chemical properties make it suitable for use in formulations that require specific performance characteristics.

Mechanism of Action

The mechanism of action of iodomethyl decanoate depends on its specific application. In organic synthesis, the iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. In biological systems, the compound can act as a substrate for enzymes, undergoing enzymatic transformations that result in the formation of bioactive products.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares iodomethyl decanoate with related iodinated and non-iodinated esters:

*Inferred data based on structural analogs.

Key Observations:

- Iodine Impact: The presence of iodine increases molecular weight and often elevates melting points compared to non-iodinated analogs (e.g., iodomethyl pivalate vs. methyl stearate) .

- Solubility : Iodinated esters generally exhibit low water solubility but high miscibility in organic solvents, making them suitable for synthetic chemistry .

- Reactivity : Iodine’s polarizability enhances electrophilic character, enabling use in substitution reactions. For example, iodomethyl pivalate is a potent alkylating agent .

Biological Activity

Iodomethyl decanoate (IMD), a compound characterized by its iodomethyl group attached to a decanoate ester, has garnered attention in biological research due to its potential applications in enzyme studies, medicinal chemistry, and industrial uses. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and comparisons with similar compounds.

This compound is synthesized through the esterification of decanoic acid with iodomethanol, typically in the presence of an acid catalyst. The reaction conditions are mild, allowing for efficient production. In industrial settings, continuous flow reactors and alternative catalysts are employed to enhance yield and sustainability.

The biological activity of IMD primarily stems from its iodomethyl group, which can undergo various reactions:

- Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles, facilitating the formation of new compounds.

- Enzyme Substrate : IMD can act as a substrate for enzymes, undergoing transformations that yield bioactive products.

- Prodrug Formation : It has potential applications in synthesizing prodrugs that release active pharmaceutical ingredients upon metabolic activation.

Antibacterial Activity

Research indicates that compounds similar to IMD exhibit significant antibacterial properties. For instance, studies have shown that certain alkyl halides can disrupt bacterial cell membranes, enhancing permeability and leading to cell death. While specific data on IMD's antibacterial efficacy is limited, it is hypothesized that its structure may confer similar properties .

Anticancer Potential

The anticancer activity of IMD has not been extensively documented; however, related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, iodomethyl derivatives have been explored for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction . Further investigation into IMD's effects on cancer cell lines like MCF-7 could elucidate its potential role in cancer therapy.

Case Studies

- Enzyme-Catalyzed Reactions : In a study focusing on enzyme kinetics, IMD was utilized as a probe to investigate the catalytic mechanisms of specific enzymes. The results indicated that modifications to the iodomethyl group significantly influenced reaction rates and product formation.

- Prodrug Development : A case study explored the use of IMD in synthesizing prodrugs aimed at enhancing bioavailability. The findings suggested that the iodomethyl moiety could be strategically modified to improve pharmacokinetic profiles of therapeutic agents.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Iodomethyl Acetate | Shorter carbon chain | Moderate antibacterial activity |

| Iodomethyl Hexanoate | Medium-length carbon chain | Limited documented activity |

| Iodomethyl Octanoate | Slightly shorter chain | Similar properties to IMD |

| This compound | Long carbon chain | Potential antibacterial and anticancer activity |

Q & A

Q. What are the standard laboratory protocols for synthesizing and characterizing iodomethyl decanoate?

- Methodological Answer : this compound can be synthesized via esterification of decanoic acid with iodomethanol under acidic catalysis. Characterization typically involves elemental analysis (e.g., C, H, and halogen content) to confirm stoichiometry . Spectroscopic techniques like NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, and DEPT-135 for functional group identification) and FT-IR (to confirm ester C=O stretching at ~1740 cm⁻¹) are critical. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. For purity assessment, HPTLC-densitometric methods, validated per ICH guidelines, are recommended .

Q. Table 1: Key Characterization Techniques

| Technique | Purpose | Example Data |

|---|---|---|

| Elemental Analysis | Confirm C, H, I stoichiometry | %C: 54.2, %H: 8.6, %I: 22.1 |

| <sup>13</sup>C NMR | Identify ester carbonyl (δ ~170 ppm) | δ 170.5 (C=O) |

| FT-IR | Detect ester functional groups | 1742 cm⁻¹ (C=O stretch) |

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., heat, light, humidity). Use HPLC or UPLC with UV detection to monitor decomposition products. Kinetic modeling (e.g., Arrhenius plots for temperature-dependent degradation) quantifies shelf life. Comparative analysis with structurally similar esters (e.g., nandrolone decanoate) can identify stability trends, noting that branched esters often exhibit higher hydrolytic resistance .

Q. What spectroscopic and chromatographic methods are optimal for structural elucidation?

- Methodological Answer : Combine NMR (<sup>1</sup>H, <sup>13</sup>C, HSQC for connectivity) and high-resolution MS for structural confirmation. For chromatographic separation, reverse-phase HPLC with C18 columns and methanol/water gradients resolves this compound from impurities. Second-order chemometric algorithms (e.g., PARAFAC) enhance resolution in complex matrices by deconvoluting overlapping signals .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Employ a factorial design to test variables (e.g., catalyst type, solvent polarity, temperature). Use Pd-based catalysts (e.g., Pd(PPh3)4) in anhydrous THF or DMF. Monitor reaction progress via <sup>1</sup>H NMR or GC-MS. Include control experiments (e.g., catalyst-free conditions) to distinguish thermal vs. catalytic pathways. Validate reproducibility through triplicate trials and statistical analysis (e.g., ANOVA) .

Q. How can contradictory data on this compound’s solubility in polar solvents be resolved?

- Methodological Answer : Contradictions may arise from impurities or measurement techniques. Re-evaluate solubility using standardized methods (e.g., shake-flask technique with HPLC quantification). Compare with computational predictions (e.g., COSMO-RS for solubility parameters). Validate findings against structurally analogous esters (e.g., fluphenazine decanoate’s logP ~5.2) to identify outliers .

Q. What advanced analytical frameworks enable quantification of this compound in biological matrices?

- Methodological Answer : For biological samples (e.g., plasma), use liquid-liquid extraction (LLE) with hexane/ethyl acetate followed by LC-MS/MS in MRM mode. Matrix effects can be mitigated via isotope dilution (e.g., deuterated internal standards). Employ second-order calibration (e.g., parallel factor analysis) to resolve co-eluting interferents .

Q. Key Considerations :

Guidelines for Rigorous Research Design

- Research Question Formulation : Ensure questions are analytical (e.g., "How does steric hindrance influence this compound’s hydrolysis kinetics?"), not descriptive. Use secondary data (e.g., PubChem, NIST Chemistry WebBook) to benchmark findings .

- Data Contradiction Analysis : Apply triangulation by comparing experimental data, literature, and computational models. Critically assess experimental design limitations (e.g., sampling bias, instrument calibration) .

- Ethical Compliance : Adhere to safety protocols for handling iodinated compounds (e.g., fume hood use, waste disposal per OSHA guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.